molecular formula C11H15NO2S B587982 S-(2,4-Dimethylbenzene)-D,L-cysteine CAS No. 1357350-92-5

S-(2,4-Dimethylbenzene)-D,L-cysteine

Cat. No. B587982
M. Wt: 225.306
InChI Key: QMZQFHPIZQSJSG-UHFFFAOYSA-N
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Description

“S-(2,4-Dimethylbenzene)-D,L-cysteine” is a compound that has a molecular formula of C9H12S . It is also known as 2,4-Dimethylbenzenethiol, S-methyl- .


Molecular Structure Analysis

The molecular structure of “S-(2,4-Dimethylbenzene)-D,L-cysteine” involves a benzene ring with two methyl groups and a thiol group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “S-(2,4-Dimethylbenzene)-D,L-cysteine” include a molecular weight of 152.257 and a melting point of 131-133°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Enzyme Catalysis in Drug Metabolism

S-(2,4-Dimethylbenzene)-D,L-cysteine has been studied in the context of enzyme catalysis, particularly regarding its role in drug metabolism. Tateishi, Suzuki, and Shimizu (1978) identified an enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds. This process is significant for the formation of metabolites of various drugs (Tateishi, Suzuki, & Shimizu, 1978).

Biomedical Applications

Research by Xu, Zhang, Gao, and Yue (2019) explored the use of S-phenyl-L-cysteine, a compound similar to S-(2,4-Dimethylbenzene)-D,L-cysteine, for potential applications in antiretroviral therapy for HIV. They developed an efficient method for synthesizing high-purity, optically active S-phenyl-L-cysteine, highlighting its biomedical significance (Xu, Zhang, Gao, & Yue, 2019).

Interaction with Biological Systems

The interaction of dimethyltin(IV) with L-cysteine, a compound structurally related to S-(2,4-Dimethylbenzene)-D,L-cysteine, has been studied by Cardiano, De Stefano, Giuffrè, and Sammartano (2008). Their research provides insights into the thermodynamic and spectroscopic properties of these interactions, contributing to a better understanding of how such compounds behave in biological systems (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).

Chemical Proteomics

Blewett et al. (2016) conducted a chemical proteomics analysis to identify cysteine residues in human T cell proteins that react with dimethyl fumarate, a drug used to treat autoimmune diseases. This study sheds light on the complex interactions between such compounds and biological molecules, potentially influencing future drug development (Blewett et al., 2016).

Biochemical Reactions and Photoreceptor Research

Research by Nakagawa, Weingart, and Marian (2017) on the light, oxygen, and voltage (LOV) domain of a blue-light photosensor involving cysteine indicates that similar compounds like S-(2,4-Dimethylbenzene)-D,L-cysteine could play a role in understanding biochemical reactions and photoreceptor mechanisms (Nakagawa, Weingart, & Marian, 2017).

properties

IUPAC Name

2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQFHPIZQSJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2,4-Dimethylbenzene)-D,L-cysteine

Citations

For This Compound
1
Citations
E Kohn, D Barchel, A Golik, M Lougassi… - Biomedical …, 2022 - Wiley Online Library
Benzene, toluene, ethylbenzene, and xylene (BTEX) are a group of volatile organic compounds that are ubiquitous in the environment due to numerous anthropogenic sources. …

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